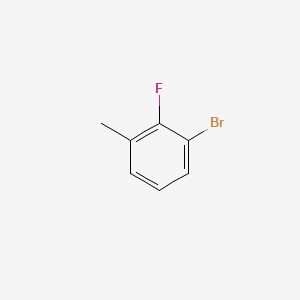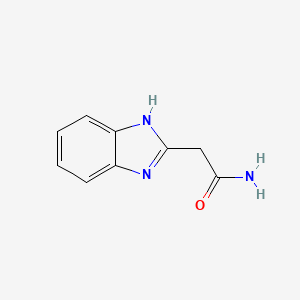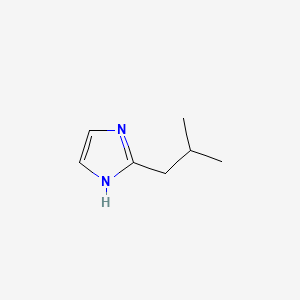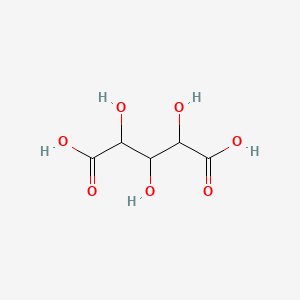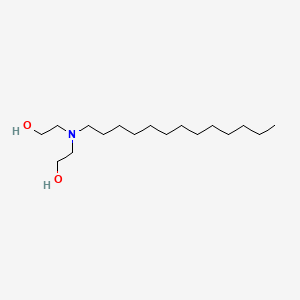
1-Phenylpentan-2-amine
Overview
Description
1-Phenylpentan-2-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Bicyclo[1.1.1]pentane Derivatives : A study developed a procedure for converting 2-phenylbicyclo[1.1.1]pentan-2-ol to various derivatives, including the amine, the nitro derivative, and the phenyl ketone, revealing insights into the structural properties and reactivity of related compounds (Wiberg et al., 1993).
Chiral Diketiminate Ligands : Research on chiral diketiminate ligands, synthesized from a reaction involving a chiral amine, explored their applications in forming copper complexes with potential implications in organometallic chemistry (Oguadinma & Schaper, 2009).
Novel Synthesis Routes : The synthesis of bicyclo[1.1.1]pentan-1-amine, using a scalable route from 1-azido-3-iodobicyclo[1.1.1]pentane, highlighted a new pathway to synthesize this compound, emphasizing its significance in medicinal chemistry (Goh et al., 2014).
Chemical Reactions and Applications
Synthesis of Ketones and Alkenes : A study on the synthesis of 1-Phenylpentane-1,4-diones and related compounds through organophosphine-catalyzed reactions underscores the role of 1-Phenylpentan-2-amine derivatives in organic synthesis (Zhang et al., 2010).
Multifunctionalized Derivatives : Research on the radical multicomponent carboamination of [1.1.1]propellane illustrates the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted BCP-amines, with potential pharmaceutical applications (Kanazawa et al., 2017).
Aminomethyloxy Derivatives : The synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, derived from reactions with this compound, has implications in the development of antimicrobial additives and antiseptics (Dzhafarov et al., 2010).
Advanced Synthesis Techniques
Enantioselective Synthesis : A study presenting a method for asymmetric synthesis of syn/anti-1,3-amino alcohols, using proline-catalyzed sequential alpha-aminoxylation and alpha-amination, showcases advanced techniques in the synthesis of compounds involving this compound (Jha et al., 2010).
Aminoalkylation of Propellane : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, utilizing magnesium amides and alkyl electrophiles, demonstrates innovative approaches in functionalizing bicyclo[1.1.1]pentane, a key area of interest in drug discovery (Hughes et al., 2019).
Safety and Hazards
The safety information for 1-Phenylpentan-2-amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Relevant Papers The paper “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” discusses the synthesis of enantiopure 1-phenylpropan-2-amine derivatives . The paper suggests that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Mechanism of Action
Target of Action
It is known that amines, the class of compounds to which 1-phenylpentan-2-amine belongs, often interact with various receptors in the body, including neurotransmitter receptors .
Mode of Action
Amines typically interact with their targets through processes such as competitive binding or allosteric modulation . These interactions can lead to changes in the activity of the target, often resulting in altered cellular signaling or function.
Biochemical Pathways
Amines are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cell growth, and cell proliferation .
Pharmacokinetics
They are typically metabolized in the liver, often through processes such as oxidation or conjugation . The metabolites are then usually excreted in the urine .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
1-Phenylpentan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a substrate for monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. This interaction leads to the formation of corresponding aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound can interact with neurotransmitter transporters, influencing the reuptake of monoamines such as dopamine, norepinephrine, and serotonin .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the release of neurotransmitters in neuronal cells, thereby affecting synaptic transmission and neuronal communication. Moreover, this compound has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a competitive inhibitor of monoamine oxidase, thereby preventing the breakdown of monoamines and increasing their availability in the synaptic cleft. Additionally, this compound can bind to neurotransmitter transporters, inhibiting their function and leading to increased extracellular concentrations of neurotransmitters. These interactions result in enhanced neurotransmission and altered neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal storage conditions but can degrade under extreme conditions such as high temperature and light exposure. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and increase locomotor activity. At high doses, it may induce toxic effects such as neurotoxicity and cardiovascular abnormalities. Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be transported to various organelles such as mitochondria and synaptic vesicles. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Properties
IUPAC Name |
1-phenylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQDFOHLMAZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874246 | |
| Record name | A-PROPYL BENZENEETHANEAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63951-01-9 | |
| Record name | Phenethylamine, alpha-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-PROPYL BENZENEETHANEAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


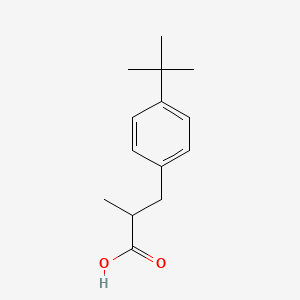


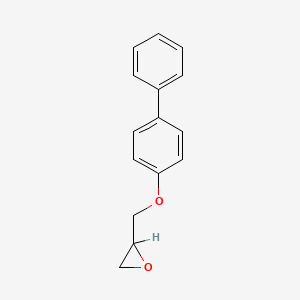
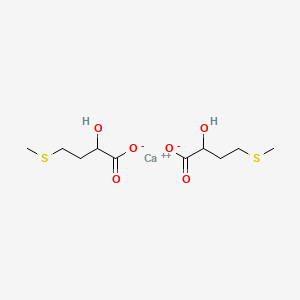
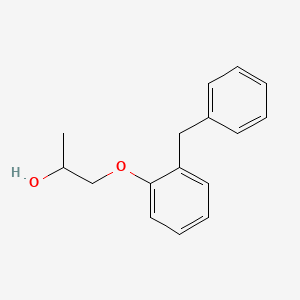
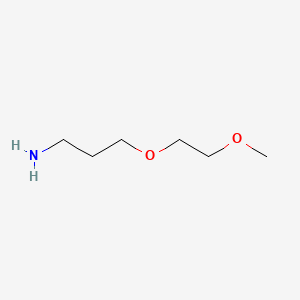
![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)
